![molecular formula C15H13BrN4O2S B11038819 Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11038819.png)

Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-[(4-bromobenzyl)sulfanyl]-7-méthyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate de méthyle est un composé hétérocyclique appartenant à la classe des triazolopyrimidines. Ce composé est caractérisé par sa structure unique, qui comprend un cycle triazole fusionné à un cycle pyrimidine, avec des groupes fonctionnels supplémentaires tels qu'un ester méthylique et un groupe sulfanyl bromobenzylique.

Méthodes De Préparation

La synthèse du 2-[(4-bromobenzyl)sulfanyl]-7-méthyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate de méthyle implique généralement des réactions en plusieurs étapes à partir de produits de départ facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :

Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des énaminonitriles et des benzohydrazides sous irradiation micro-ondes.

Introduction du groupe sulfanyl bromobenzylique : Le groupe sulfanyl bromobenzylique peut être introduit par une réaction de substitution nucléophile, dans laquelle un halogénure de bromobenzyl approprié réagit avec un dérivé thiolique de l'intermédiaire triazolique.

Estérification : La dernière étape implique l'estérification du groupe acide carboxylique pour former l'ester méthylique.

Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement, la pureté et la capacité de mise à l'échelle.

Analyse Des Réactions Chimiques

Le 2-[(4-bromobenzyl)sulfanyl]-7-méthyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate de méthyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler le groupe bromobenzyl, le convertissant potentiellement en un groupe benzyl.

Substitution : L'atome de brome du groupe bromobenzyl peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, pour former de nouveaux dérivés.

Condensation : Les cycles triazole et pyrimidine peuvent participer à des réactions de condensation avec divers électrophiles, conduisant à la formation de systèmes cycliques fusionnés.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants (par exemple, le peroxyde d'hydrogène), des réducteurs (par exemple, le borohydrure de sodium) et des nucléophiles (par exemple, des amines, des thiols).

Applications De Recherche Scientifique

Le 2-[(4-bromobenzyl)sulfanyl]-7-méthyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate de méthyle a plusieurs applications en recherche scientifique :

Chimie : Le composé est utilisé comme élément constitutif dans la synthèse de composés hétérocycliques plus complexes. Sa structure unique permet d'explorer de nouvelles réactivités chimiques et de développer de nouvelles méthodologies de synthèse.

Biologie : Le composé a montré un potentiel en tant que molécule biologiquement active avec des applications en chimie médicinale.

Industrie : Les propriétés chimiques du composé le rendent adapté à la mise au point de nouveaux matériaux dotés de fonctionnalités spécifiques, telles que des catalyseurs ou des capteurs.

Mécanisme d'action

Le mécanisme d'action du 2-[(4-bromobenzyl)sulfanyl]-7-méthyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate de méthyle implique son interaction avec des cibles moléculaires dans les systèmes biologiques. Le composé s'est avéré inhiber des enzymes et des récepteurs spécifiques, tels que la cyclooxygénase-2 (COX-2), en se liant à leurs sites actifs et en bloquant leur activité . Cette inhibition entraîne une réduction de la production de médiateurs pro-inflammatoires, tels que l'oxyde nitrique (NO) et le facteur de nécrose tumorale alpha (TNF-α), exerçant ainsi des effets anti-inflammatoires.

Mécanisme D'action

The mechanism of action of Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets in biological systems. The compound has been shown to inhibit specific enzymes and receptors, such as cyclooxygenase-2 (COX-2), by binding to their active sites and blocking their activity . This inhibition leads to a reduction in the production of pro-inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

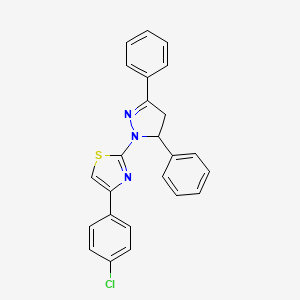

Le 2-[(4-bromobenzyl)sulfanyl]-7-méthyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate de méthyle peut être comparé à d'autres dérivés de triazolopyrimidine, tels que :

5-méthyl-7-hydroxy-1,3,4-triazaindolizine : Ce composé a un noyau de triazolopyrimidine similaire mais diffère par les groupes fonctionnels attachés au système cyclique.

4-méthyl-2-(1,2,3,6-tétrahydropyridin-4-yl)pyrimidine : Ce composé possède un cycle pyrimidine avec des substituants différents, ce qui conduit à des activités biologiques distinctes.

Le caractère unique du 2-[(4-bromobenzyl)sulfanyl]-7-méthyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate de méthyle réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique uniques.

Propriétés

Formule moléculaire |

C15H13BrN4O2S |

|---|---|

Poids moléculaire |

393.3 g/mol |

Nom IUPAC |

methyl 2-[(4-bromophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C15H13BrN4O2S/c1-9-12(13(21)22-2)7-17-14-18-15(19-20(9)14)23-8-10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3 |

Clé InChI |

GGMGSLPFKGNAAU-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=NC2=NC(=NN12)SCC3=CC=C(C=C3)Br)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-{1-[(4-fluorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide](/img/structure/B11038740.png)

![2-({2-Ethyl-3-methyl-1-oxo-1H,2H,3H,4H-pyrazino[1,2-A]indol-3-YL}formamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11038748.png)

![4-(Methoxymethyl)-6-methyl-2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11038763.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methylbenzenesulfonamide](/img/structure/B11038782.png)

![methyl 7-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11038785.png)

![8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B11038786.png)

![(2E)-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B11038794.png)

![4-Amino-7-(4-fluorophenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11038795.png)

![4-Cyano-2-methoxy-6-[(phenylcarbonyl)amino]phenyl benzoate](/img/structure/B11038803.png)

![6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11038805.png)

![1-cyclohexyl-4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11038816.png)